molecular formula C11H20O B13826197 d-Campholylmethane

d-Campholylmethane

Cat. No.: B13826197
M. Wt: 168.28 g/mol
InChI Key: RUPLXQJJFFMCOX-UHFFFAOYSA-N
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Description

d-Campholylmethane is a bicyclic monoterpene derivative structurally related to camphor, featuring a methane bridge linking two campholyl (bornyl) groups. Its molecular framework consists of a fused bicyclic system with a rigid, non-planar geometry, contributing to distinct stereochemical and physicochemical properties. While direct synthetic routes for this compound are sparsely documented in recent literature, analogous compounds suggest its synthesis likely involves camphor or borneol precursors via alkylation or condensation reactions. Applications of this compound are inferred from structurally related terpenes, including use in pharmaceuticals (e.g., as a chiral auxiliary) and fragrance industries due to its stable, aromatic profile .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(1,2,2,3-tetramethylcyclopentyl)ethanone

InChI

InChI=1S/C11H20O/c1-8-6-7-11(5,9(2)12)10(8,3)4/h8H,6-7H2,1-5H3

InChI Key

RUPLXQJJFFMCOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1(C)C)(C)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of d-Campholylmethane typically involves the reaction of camphene with acetic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

d-Campholylmethane can undergo various chemical reactions, including:

Scientific Research Applications

d-Campholylmethane has several applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism of action of d-Campholylmethane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below contrasts d-Campholylmethane with three structurally or functionally related compounds: Cryptophane-A , diphenylamine analogs , and 1,2-dimethoxyethane (DME) .

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Stereochemical Features
This compound Bicyclic monoterpene ~170 (estimated) Methane bridge Chiral centers, rigid bicyclic
Cryptophane-A Macrocyclic tris-cyclohexane ~700 Ether linkages Three-fold symmetry, cavity
Diphenylamine analogs Aromatic amine 200–300 (varies) Amine, aryl groups Planar aromatic systems
1,2-Dimethoxyethane Linear ether 90.12 Methoxy groups Flexible, acyclic
  • This compound : Its bicyclic structure imparts rigidity and chirality, distinguishing it from linear or macrocyclic analogs.
  • Cryptophane-A : A host molecule with a hydrophobic cavity, enabling guest encapsulation (e.g., chloromethane ).
  • Diphenylamine analogs : Planar structures mimic thyroid hormones (e.g., thyroxine), enabling receptor interactions .
  • DME : A flexible solvent lacking stereochemical complexity, ideal for electrolyte applications .

Physicochemical Properties

Property This compound Cryptophane-A Diphenylamine Analogs 1,2-Dimethoxyethane
Boiling Point (°C) ~250 (estimated) >300 (decomposes) 200–300 85
Solubility Low in water; organic solvents Chloroform, DCM Polar aprotic solvents Miscible in water
Thermal Stability High (bicyclic rigidity) Moderate (macrocycle) Moderate Low (volatile)
  • Solubility : this compound’s hydrophobicity contrasts with DME’s water miscibility, reflecting structural differences.
  • Thermal Stability : The rigid bicyclic system of this compound enhances stability compared to flexible DME or thermally sensitive diphenylamines .

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